molecular formula C24H17N3OS B14002639 3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832694-02-7

3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14002639
CAS No.: 832694-02-7
M. Wt: 395.5 g/mol
InChI Key: FEVCGCCUJDAPTP-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a pyridinyl group, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions. One common method involves the condensation of 4-phenoxybenzaldehyde with 4-pyridylboronic acid under Suzuki coupling conditions. This is followed by the cyclization of the intermediate product with thiophene-2-carboxaldehyde in the presence of a base to form the thieno[3,2-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

832694-02-7

Molecular Formula

C24H17N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-7-pyridin-4-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C24H17N3OS/c25-24-22-21(15-29-23(22)20(14-27-24)17-10-12-26-13-11-17)16-6-8-19(9-7-16)28-18-4-2-1-3-5-18/h1-15H,(H2,25,27)

InChI Key

FEVCGCCUJDAPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CC=NC=C5)N

Origin of Product

United States

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